molecular formula C17H22N4 B11034168 4-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine

4-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine

Cat. No.: B11034168
M. Wt: 282.4 g/mol
InChI Key: NZXBHGWKIKABCQ-UHFFFAOYSA-N
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Description

    Starting Materials: The tetrahydroquinoline derivative and a suitable pyrimidine precursor.

    Reaction Conditions: This step may involve nucleophilic substitution or condensation reactions, typically under reflux conditions with solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine typically involves multi-step organic reactions

  • Preparation of Tetrahydroquinoline Core

      Starting Materials: 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline.

      Reaction Conditions: This step often involves cyclization reactions under acidic or basic conditions, using catalysts such as Lewis acids or bases.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrimidine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine or quinoline derivatives.

Scientific Research Applications

4-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A compound with a similar tetramethyl structure but different functional groups.

    2,2,6,6-Tetramethyl-4-piperidinone: Another tetramethyl compound with a piperidinone ring.

Uniqueness

4-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine is unique due to its combination of a tetrahydroquinoline and pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

4-(2,2,4,6-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)pyrimidin-2-amine

InChI

InChI=1S/C17H22N4/c1-10-7-12-11(2)9-17(3,4)21-15(12)8-13(10)14-5-6-19-16(18)20-14/h5-8,11,21H,9H2,1-4H3,(H2,18,19,20)

InChI Key

NZXBHGWKIKABCQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C3=NC(=NC=C3)N)C)(C)C

Origin of Product

United States

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